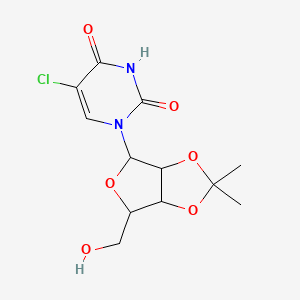palladium (II)](/img/structure/B12287836.png)
Bromo[(2-(hydroxy-kappaO)methyl)phenylmethyl-kappaC](triphenylphosphine)palladium (II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromo(2-(hydroxy-kappaO)methyl)phenylmethyl-kappaCpalladium (II): is a palladium complex that is widely used in various chemical reactions, particularly in organic synthesis. This compound is known for its catalytic properties, making it a valuable reagent in the field of chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bromo(2-(hydroxy-kappaO)methyl)phenylmethyl-kappaCpalladium (II) typically involves the reaction of palladium(II) acetate with triphenylphosphine and 2-(hydroxy-kappaO)methylphenylmethyl bromide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Bromo(2-(hydroxy-kappaO)methyl)phenylmethyl-kappaCpalladium (II) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form different palladium species.
Reduction: It can be reduced to lower oxidation states of palladium.
Substitution: The bromide ligand can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine are used.
Substitution: Ligands such as phosphines, amines, or halides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction may produce palladium(0) species.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Bromo(2-(hydroxy-kappaO)methyl)phenylmethyl-kappaCpalladium (II) is used as a catalyst in various organic reactions, including cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille couplings. These reactions are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Biology and Medicine: In biology and medicine, this compound is explored for its potential use in drug development and as a catalyst in the synthesis of biologically active compounds. Its catalytic properties enable the efficient formation of pharmaceutical intermediates.
Industry: In the industrial sector, Bromo(2-(hydroxy-kappaO)methyl)phenylmethyl-kappaCpalladium (II) is used in the production of fine chemicals, agrochemicals, and materials science. Its role as a catalyst in various chemical processes makes it a valuable component in manufacturing.
Mecanismo De Acción
The mechanism by which Bromo(2-(hydroxy-kappaO)methyl)phenylmethyl-kappaCpalladium (II) exerts its effects involves the coordination of the palladium center with the ligands. The palladium atom acts as a central metal ion that facilitates various chemical transformations. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in cross-coupling reactions, the palladium center coordinates with the reactants, enabling the formation of new carbon-carbon bonds.
Comparación Con Compuestos Similares
Dichlorobis(triphenylphosphine)palladium (II): Another palladium complex used in similar catalytic reactions.
Tetrakis(triphenylphosphine)palladium (0): A palladium(0) complex used in various organic transformations.
Palladium(II) acetate: A common palladium precursor used in the synthesis of various palladium complexes.
Uniqueness: Bromo(2-(hydroxy-kappaO)methyl)phenylmethyl-kappaCpalladium (II) is unique due to its specific ligand environment, which imparts distinct catalytic properties. The presence of the hydroxy-kappaO and phenylmethyl-kappaC ligands provides unique reactivity and selectivity in various chemical reactions.
Propiedades
Fórmula molecular |
C26H24BrOPPd |
|---|---|
Peso molecular |
569.8 g/mol |
Nombre IUPAC |
(2-methanidylphenyl)methanol;palladium(2+);triphenylphosphane;bromide |
InChI |
InChI=1S/C18H15P.C8H9O.BrH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-4-2-3-5-8(7)6-9;;/h1-15H;2-5,9H,1,6H2;1H;/q;-1;;+2/p-1 |
Clave InChI |
ZKCFXTQIGPWAIH-UHFFFAOYSA-M |
SMILES canónico |
[CH2-]C1=CC=CC=C1CO.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Br-].[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methanamine](/img/structure/B12287760.png)










![2-[2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethoxy]ethanol Fumarate](/img/structure/B12287831.png)

